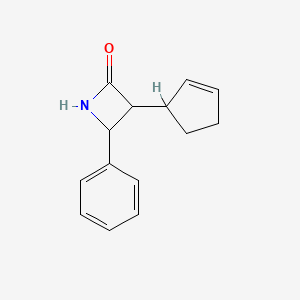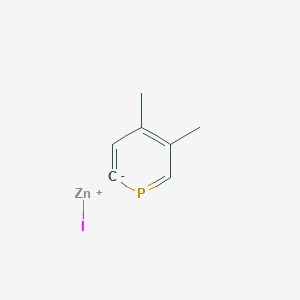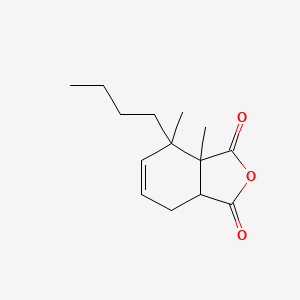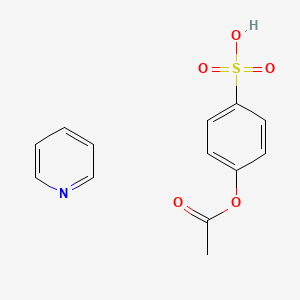
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione is a heterocyclic compound that features a benzoxazine ring substituted with chlorine and trifluoromethoxy groups
Vorbereitungsmethoden
The synthesis of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroformate derivatives.
Cyclization: The aniline derivative undergoes cyclization with chloroformate under controlled conditions to form the benzoxazine ring.
Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anion sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzoxazine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethoxy and chlorine substituents enhance its binding affinity and selectivity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Chloro-6-(trifluoromethoxy)-2H-1,4-benzoxazine-3(4H)-thione include:
8-Chloro-6-(trifluoromethyl)quinoline: This compound shares the chloro and trifluoromethyl substituents but differs in the core structure, leading to different chemical properties and applications.
8-Chloro-6-(trifluoromethoxy)quinoline: Similar in substituents but with a quinoline core, this compound has distinct reactivity and uses.
The uniqueness of this compound lies in its benzoxazine core combined with the specific substituents, which confer unique electronic and steric properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
192647-96-4 |
|---|---|
Molekularformel |
C9H5ClF3NO2S |
Molekulargewicht |
283.66 g/mol |
IUPAC-Name |
8-chloro-6-(trifluoromethoxy)-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-5-1-4(16-9(11,12)13)2-6-8(5)15-3-7(17)14-6/h1-2H,3H2,(H,14,17) |
InChI-Schlüssel |
NGKCFIPTYFZLEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=S)NC2=C(O1)C(=CC(=C2)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

